2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound characterized by the presence of an imidazole ring substituted with p-tolyl groups and a thioether linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with p-Tolyl Groups: The imidazole ring is then substituted with p-tolyl groups using Friedel-Crafts alkylation, where p-tolyl chloride reacts with the imidazole in the presence of a Lewis acid catalyst such as aluminum chloride.
Thioether Formation: The substituted imidazole is reacted with a thiol compound, such as thiourea, to form the thioether linkage.
Acetamide Formation: Finally, the thioether is reacted with N-methylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The p-tolyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitric acid, halogens, Lewis acid catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Nitrated or halogenated p-tolyl derivatives
Scientific Research Applications
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its imidazole moiety, which is known to interact with various biological targets.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of imidazole-containing compounds with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide would depend on its specific application. In medicinal chemistry, the imidazole ring can act as a ligand for metal ions or as a hydrogen bond donor/acceptor, influencing enzyme activity or receptor binding. The thioether linkage may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile
- 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide
Uniqueness
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide is unique due to the presence of the N-methylacetamide moiety, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The specific substitution pattern on the imidazole ring and the thioether linkage also contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-4-8-16(9-5-14)18-12-22-20(25-13-19(24)21-3)23(18)17-10-6-15(2)7-11-17/h4-12H,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUHVQNPEYLNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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